molecular formula C7H6ClN B1611560 4-Chloro-2-vinylpyridine CAS No. 98420-89-4

4-Chloro-2-vinylpyridine

Cat. No.: B1611560
CAS No.: 98420-89-4
M. Wt: 139.58 g/mol
InChI Key: PQFVZJFFLBXQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a vinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-vinylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with acetylene in the presence of a palladium catalyst. This method typically requires elevated temperatures and pressures to achieve high yields. Another method involves the dehydrohalogenation of 4-chloro-2-(2-chloroethyl)pyridine using a strong base such as potassium tert-butoxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium, Lewis acids.

    Solvents: Toluene, dichloromethane.

Major Products:

    Substituted Pyridines: Formed through nucleophilic substitution.

    Polyvinylpyridine: Formed through polymerization reactions.

Mechanism of Action

The mechanism of action of 4-chloro-2-vinylpyridine primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The vinyl group acts as an electrophilic site, allowing for conjugate addition reactions with nucleophiles. The chlorine atom can be displaced through nucleophilic substitution, leading to the formation of various substituted pyridines . Additionally, the vinyl group can participate in polymerization reactions, forming high molecular weight polymers with unique properties .

Comparison with Similar Compounds

4-Chloro-2-vinylpyridine can be compared with other vinylpyridine derivatives such as 2-vinylpyridine and 4-vinylpyridine:

    2-Vinylpyridine: Similar to this compound but lacks the chlorine substituent.

    4-Vinylpyridine: Lacks the chlorine substituent and is used in the synthesis of polyvinylpyridine-based polymers.

    4-Chloro-2-vinylquinazoline: A related compound with a quinazoline ring structure.

The presence of the chlorine atom in this compound enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and polymer chemistry.

Properties

IUPAC Name

4-chloro-2-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFVZJFFLBXQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542250
Record name 4-Chloro-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98420-89-4
Record name 4-Chloro-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-vinylpyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-vinylpyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-vinylpyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-vinylpyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-vinylpyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-vinylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.